2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide is a useful research compound. Its molecular formula is C24H27ClN2O4 and its molecular weight is 442.94. The purity is usually 95%.
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Scientific Research Applications
Preclinical Toxicity Evaluation
One relevant study involved the preclinical toxicity evaluation of Tepoxalin, a compound with structural elements reminiscent of the complex chemical structure , particularly in its role as a dual inhibitor of cyclooxygenase and 5-lipoxygenase. This research, conducted on Sprague–Dawley rats and Beagle dogs, provides insights into the compound's biological activity and potential therapeutic applications while highlighting the importance of understanding toxicity profiles in the development of new drugs (Knight et al., 1996).
Herbicidal Activity
Another study focused on the herbicidal activity of a compound with a similarly complex structure, emphasizing the significance of structural modifications on biological activity. This work contributes to the understanding of how small changes in chemical structure can significantly impact the efficacy and specificity of herbicides, potentially guiding the design of new compounds with improved environmental and safety profiles (Liu et al., 2008).
Crystal Structure Analysis
The determination of crystal structures of related compounds, such as 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid, is crucial for the design and synthesis of new molecules with desired biological activities. These studies provide the foundational knowledge necessary for rational drug design and the development of compounds with specific interactions at the molecular level (Kennard et al., 1982).
Antimicrobial Properties
Research on the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments showcases the potential of complex compounds in addressing microbial resistance. These findings are relevant for the development of new antimicrobial agents with novel mechanisms of action, offering hope in the fight against drug-resistant bacteria (Baranovskyi et al., 2018).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-24(2,31-19-9-6-16(25)7-10-19)23(29)26-17-8-11-21-20(15-17)22(28)27-13-4-3-5-18(27)12-14-30-21/h6-11,15,18H,3-5,12-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJZCHXCQHYHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCCC3CCCCN3C2=O)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.